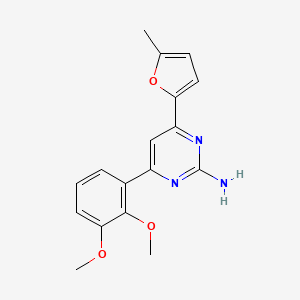
Barium bromide dihydrate, 99.3%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bromide dihydrate is a chemical compound with the formula BaBr2·2H2O . It is ionic and hygroscopic in nature . It is used to purify radium and make zinc bromide . It is also used as a precursor to chemicals used in photography .
Synthesis Analysis
Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:- BaCO3 + 2 HBr → BaBr2 + CO2 + H2O Barium bromide crystallizes from concentrated aqueous solution in its dihydrate form, BaBr2·2H2O . Heating this dihydrate to 120 °C gives the anhydrous salt .
Molecular Structure Analysis
BaBr2 crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . In aqueous solution, BaBr2 behaves as a simple salt .Chemical Reactions Analysis
In aqueous solution, solutions of barium bromide react with sulfate salts to produce a solid precipitate of barium sulfate . The reaction is as follows:- BaBr2 + SO4^2- → BaSO4 + 2 Br- Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .
Physical And Chemical Properties Analysis
Barium bromide dihydrate has a molar mass of 297.14 g/mol . It appears as a white solid . The density of the dihydrate form is 3.58 g/cm3 . It is soluble in water, with a solubility of 92.2 g/100 mL at 0°C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Barium Bromide Dihydrate Applications
Barium bromide dihydrate (BaBr2·2H2O) is a chemical compound with diverse applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Refractories and Ceramics
Barium bromide dihydrate: is used as a precursor in the preparation of barium monoaluminate and hexaaluminate . These compounds are of significant interest due to their high melting points and mechanical strength, making them suitable for refractories and ceramics . The solubility of barium bromide dihydrate in water is particularly advantageous for preparing gel precursors for these materials .
Cement and Grouting Materials
The compound’s ability to form clear, rigid gels when mixed with solutions of aluminum salts makes it ideal for creating cement or grouting materials. These gels can be air-dried and milled to a fine particle size, suitable for use as a cement or grouting composition .
Purification of Radium
Barium bromide dihydrate has been utilized to purify radium. This application takes advantage of the compound’s properties to separate radium from other elements, which is crucial in the production of high-purity radium for various research purposes .
Production of Zinc Bromide
In the chemical industry, barium bromide dihydrate serves as a starting material for the synthesis of zinc bromide. Zinc bromide is an important compound used in oil and gas exploration as a dense fluid in drilling operations .
Photography
Barium bromide dihydrate is a precursor to chemicals used in photography. Its role in the production of photographic chemicals underscores its importance in the field of photochemistry and photographic processing .
Phosphor Production
This compound is instrumental in the production of phosphors. Phosphors are substances that exhibit the phenomenon of luminescence, which is widely applied in the manufacturing of display screens, fluorescent lights, and other lighting technologies .
Synthesis of Other Bromides
The versatility of barium bromide dihydrate extends to the synthesis of various other bromides. These bromides are integral to numerous research applications, including medicinal chemistry and materials science .
Fractional Distillation
Historically, barium bromide dihydrate was employed in the fractional distillation process to purify radium. This method leverages the distinct boiling points of compounds to achieve separation and purification .
Safety and Hazards
Wirkmechanismus
Target of Action
Barium bromide dihydrate (BaBr2·2H2O) is an inorganic compound that primarily targets ionic channels in biological systems. As a salt, it dissociates into barium (Ba2+) and bromide (Br-) ions in solution . The barium ions can interact with various ion channels, potentially altering their function.
Mode of Action
In aqueous solution, barium bromide behaves as a simple salt . It dissociates into barium and bromide ions, which can interact with their respective targets. For instance, barium ions can block potassium channels, thereby affecting the electrical activity of cells.
Pharmacokinetics
Barium ions are known to be poorly absorbed from the gastrointestinal tract and can accumulate in tissues like bone .
Result of Action
The primary molecular effect of barium bromide is the alteration of ion channel activity due to the presence of barium ions. This can lead to changes in cell membrane potential and influence various cellular processes. At high concentrations, barium ions can be toxic, leading to symptoms such as muscle weakness, cardiac arrhythmias, and paralysis .
Action Environment
The action of barium bromide can be influenced by various environmental factors. Its solubility in water allows it to readily dissociate into its constituent ions . The presence of other ions in the environment can also affect its action, as they may compete with barium and bromide ions for the same targets. Furthermore, the pH of the environment can influence the degree of ionization of barium bromide, potentially affecting its bioavailability and toxicity.
Eigenschaften
IUPAC Name |
barium(2+);dibromide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQMRSGBIPFNSN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Br-].[Br-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaBr2H4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bromide dihydrate, puratronic (metals basis) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)
![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)
![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)
![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)
![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)
![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)
![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)